N-(4-bromophenyl)-2-nitroaniline
Overview
Description
N-(4-bromophenyl)-2-nitroaniline is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring and a nitro group attached to an aniline moiety
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , which can be helpful in developing new useful derivatives .
Mode of Action
It’s worth noting that similar compounds have shown promising antimicrobial and antiproliferative activities . These compounds have been studied for their interaction with receptors using molecular docking studies .
Biochemical Pathways
Related compounds have been shown to exhibit antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .
Pharmacokinetics
The lipophilic character of similar compounds, expressed by the clogp value, seems to confirm the hypothesis of a better antimicrobial effect for most tested bacterial strains .
Result of Action
Related compounds have shown promising results in in vitro antimicrobial activity against bacterial (gram positive and gram negative) and fungal species . They also exhibited anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .
Action Environment
It’s worth noting that the design and synthesis of novel compounds, containing in their molecules an l-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety, have shown promising potential for developing novel antimicrobial agents to fight gram-positive pathogens, particularly enterococcus faecium biofilm-associated infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-2-nitroaniline typically involves a multi-step process. One common method starts with the nitration of 4-bromoaniline to introduce the nitro group. This can be achieved by reacting 4-bromoaniline with a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions. The resulting product is then purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for temperature and reaction control is crucial to maintain safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-2-nitroaniline can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for this reaction include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, or tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide in methanol, or potassium tert-butoxide in dimethyl sulfoxide (DMSO).
Major Products Formed
Reduction: N-(4-bromophenyl)-1,2-d
Biological Activity
N-(4-bromophenyl)-2-nitroaniline, a compound with the chemical formula and CAS number 58476-59-8, has garnered attention in various fields due to its potential biological activities. This article explores its synthesis, biological properties, and relevant studies that highlight its pharmacological significance.
Synthesis
The synthesis of this compound typically involves the nitration of aniline derivatives followed by bromination. Various methods can be employed to achieve this, including electrophilic aromatic substitution reactions.
Antitumor Activity
Research indicates that this compound may possess antitumor properties . A study demonstrated its ability to inhibit the growth of cancer cells, particularly in estrogen receptor-positive breast cancer cell lines (MCF7). The compound's mechanism of action appears to involve interference with cellular proliferation pathways .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various bacterial and fungal strains. In vitro studies revealed promising results, with significant inhibition observed against both Gram-positive and Gram-negative bacteria. The antimicrobial efficacy is attributed to the presence of the nitro and amine functional groups, which are known to enhance biological activity .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies indicate that the presence of the bromine atom and nitro group significantly influences the biological activity of this compound. Compounds with similar structural motifs have shown enhanced antimicrobial and anticancer activities compared to their simpler analogs .
Case Studies
- Anticancer Screening : In a study evaluating various derivatives of this compound, specific compounds exhibited IC50 values indicating strong anticancer activity against MCF7 cells. The most active derivatives were identified through Sulforhodamine B (SRB) assays .
- Antimicrobial Testing : A comprehensive evaluation of synthesized derivatives showed that those containing para-substituted anilines (including 4-bromo and 4-nitro groups) displayed significant antibacterial properties. The compounds were tested using turbidimetric methods against a panel of microbial species .
Data Table: Biological Activities of Related Compounds
Compound Name | Chemical Formula | Anticancer Activity (IC50) | Antimicrobial Activity |
---|---|---|---|
This compound | C12H9BrN2O2 | Varies by derivative | Significant |
4-Bromo-2-nitroaniline | C7H6BrN2O2 | Moderate | Moderate |
N-(3-bromophenyl)-2-nitroaniline | C12H9BrN2O2 | Low | Low |
4-Nitroaniline | C6H6N2O2 | None | Moderate |
Properties
IUPAC Name |
N-(4-bromophenyl)-2-nitroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN2O2/c13-9-5-7-10(8-6-9)14-11-3-1-2-4-12(11)15(16)17/h1-8,14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMFUKKONFZISMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=CC=C(C=C2)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20475559 | |
Record name | (4-bromophenyl)-(2-nitrophenyl) amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20475559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58476-59-8 | |
Record name | (4-bromophenyl)-(2-nitrophenyl) amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20475559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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